4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid
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Overview
Description
4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with various enzymes and receptors in biological systems .
Mode of Action
Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . This suggests that 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid may interact with its targets in a similar manner.
Result of Action
Some benzotriazole derivatives have demonstrated a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, and antiparasitic activities .
Biochemical Analysis
Cellular Effects
Related compounds have been found to have stimulatory actions on the body’s general resistance mechanisms
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid typically involves the reaction of 1H-benzotriazole with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the benzotriazole ring .
Scientific Research Applications
4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Medicine: Research has explored its use in developing new therapeutic agents for treating various diseases.
Comparison with Similar Compounds
Similar Compounds
4-[(1H-1,2,4-triazol-1-ylmethyl)amino]benzoic acid: This compound has a similar structure but contains a triazole ring instead of a benzotriazole ring.
Benzoic acid, 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]sulfonyl]: This compound has a sulfonyl group attached to the benzotriazole moiety.
Uniqueness
4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid is unique due to its specific benzotriazole structure, which imparts distinct chemical and biological properties. The presence of the benzotriazole ring enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(20)10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIQXDZDXGEWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62001-43-8 |
Source
|
Record name | 4-(1H-BENZOTRIAZOL-1-YLMETHYLAMINO)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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